molecular formula C18H18N2OS B14248478 4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine CAS No. 365430-20-2

4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine

Cat. No.: B14248478
CAS No.: 365430-20-2
M. Wt: 310.4 g/mol
InChI Key: KRPFUKCRUSZLIU-UHFFFAOYSA-N
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Description

4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, making it a potential candidate for various scientific applications.

Preparation Methods

The synthesis of 4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine involves multiple steps. One common method includes the reaction of 2-ethyl-4-(3-methylphenyl)-1,3-thiazole-5-carbaldehyde with 2-methylpyridine-1-oxide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways involved are still under investigation, but docking studies and in vitro assays have provided insights into its potential targets .

Comparison with Similar Compounds

When compared to other thiazole derivatives, 4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine stands out due to its unique structure and diverse biological activities. Similar compounds include:

These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and mechanisms of action.

Properties

CAS No.

365430-20-2

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-ethyl-5-(2-methyl-1-oxidopyridin-1-ium-4-yl)-4-(3-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C18H18N2OS/c1-4-16-19-17(14-7-5-6-12(2)10-14)18(22-16)15-8-9-20(21)13(3)11-15/h5-11H,4H2,1-3H3

InChI Key

KRPFUKCRUSZLIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=[N+](C=C2)[O-])C)C3=CC=CC(=C3)C

Origin of Product

United States

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